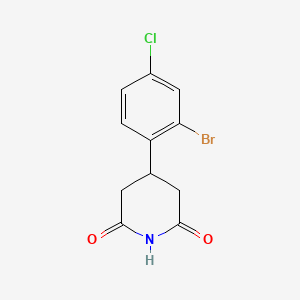
4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione” is a chemical compound with the molecular formula C11H10BrNO2 . It is a derivative of piperidine, a heterocyclic organic compound .
Synthesis Analysis
The synthesis of highly functionalized piperidines, such as “4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione”, can be achieved via a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines . This multicomponent coupling is catalyzed by TMSI in methanol at room temperature, yielding the desired substituted pyridines in moderate to good yields .Molecular Structure Analysis
The InChI code for “4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione” is 1S/C11H10BrNO2/c12-9-4-2-1-3-8(9)7-5-10(14)13-11(15)6-7/h1-4,7H,5-6H2,(H,13,14,15) . This code provides a specific string of characters representing the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione” include a molecular weight of 327.05 . The compound’s InChI code provides additional information about its molecular structure .Applications De Recherche Scientifique
Chiral Separation and Simulation Studies
4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione is structurally related to compounds used in chiral separation and simulation studies. Research on similar compounds like 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione has shown that these can be effectively separated into enantiomers using specific columns under controlled conditions. This process is significant for the resolution of chiral compounds, which is a critical aspect in the development of pharmaceuticals and fine chemicals (Ali et al., 2016).
Molecular Structure Analysis
Compounds with structural similarities to 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione have been studied for their molecular structures. For instance, research on (2E)-1,4-bis(4-chlorophenyl)but-2-ene-1,4-dione provides insights into the molecular configurations, crystal structures, and intermolecular interactions of such compounds. This information is crucial in understanding the physical and chemical properties that influence their behavior in various applications (Lastovickova et al., 2018).
Biological Activity and Synthesis
The broader family of piperidine-2,6-dione compounds, including those with structural similarities to 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione, are often synthesized and evaluated for potential biological activities. For instance, studies on thiazolidin-4-ones and thiazolin-4-ones demonstrate the synthesis of new compounds with anticipated biological activity, highlighting the pharmaceutical relevance of such structures (Kandeel, 2006).
Synthesis of N-substituted Glutarimides
Research indicates the importance of piperidine derivatives, such as 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione, in the synthesis of glutarimides. These compounds have been used as precursors in the synthesis of various chemical structures, demonstrating their utility in organic synthesis and pharmaceutical research (Rajput & Nagarale, 2016).
Crystal Structure Analysis
The crystal structure analysis of compounds related to 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione provides valuable insights into the spatial arrangement of atoms, molecular conformations, and potential applications in material science and drug design (Rajnikant et al., 2010).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that the piperidine ring system, a core structure in this compound, is a common motif in many biologically active compounds and established drugs . These drugs exhibit a wide range of biological activities such as anti-bacterial, antimalarial, anti-inflammatory, anticonvulsant, and antihypertensive activities . Therefore, it’s plausible that 4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione may interact with similar targets.
Mode of Action
Compounds with similar structures have been reported to exhibit their effects through various mechanisms, such as aza-michael addition .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities .
Propriétés
IUPAC Name |
4-(2-bromo-4-chlorophenyl)piperidine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClNO2/c12-9-5-7(13)1-2-8(9)6-3-10(15)14-11(16)4-6/h1-2,5-6H,3-4H2,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLICGPKZHGTEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)C2=C(C=C(C=C2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-chlorophenyl)piperidine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-8-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2362639.png)
![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

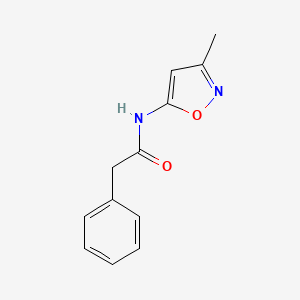
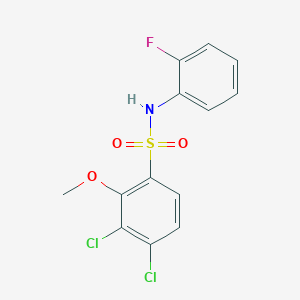
![2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2362649.png)
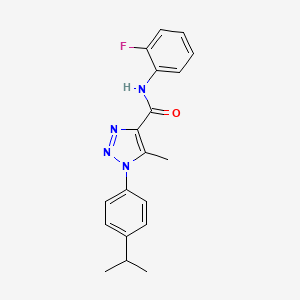
![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)
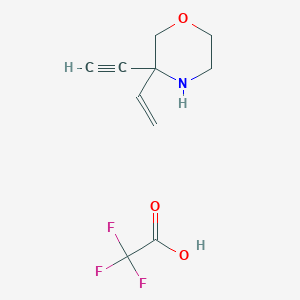
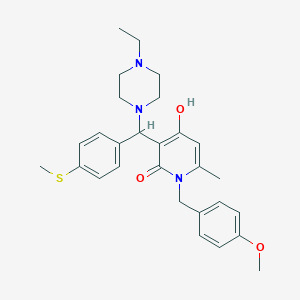
![3-Methyl-8-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2362656.png)
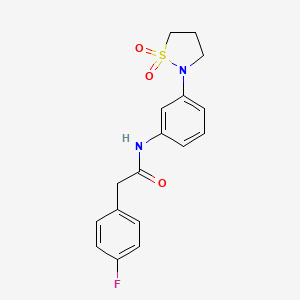

![4-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2362661.png)